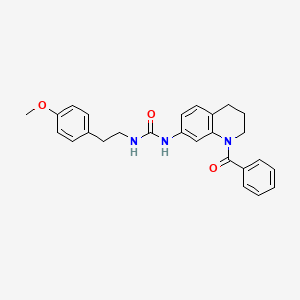
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mécanisme D'action
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea selectively binds to ET-1 receptors and inhibits their vasoconstrictor effects. ET-1 receptors are expressed in various tissues, including vascular smooth muscle cells, endothelial cells, and renal tubular cells. By blocking the ET-1 signaling pathway, this compound reduces vascular tone, increases renal blood flow, and improves renal function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and inflammatory cytokines, which are involved in the pathogenesis of cardiovascular and renal diseases. This compound also improves endothelial function, reduces oxidative stress, and enhances nitric oxide (NO) bioavailability, which plays a crucial role in the regulation of vascular tone and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several advantages and limitations for lab experiments. Its high selectivity and potency make it an ideal tool for studying the ET-1 signaling pathway and its role in cardiovascular and renal diseases. However, its short half-life and poor oral bioavailability limit its use in in vivo experiments. This compound also requires specialized equipment and expertise for its synthesis and purification, which can be a limitation for some labs.
Orientations Futures
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several potential future directions for research. It can be used to investigate the role of the ET-1 signaling pathway in various cardiovascular and renal diseases, including hypertension, heart failure, and renal failure. This compound can also be used to develop novel therapeutic agents that target the ET-1 signaling pathway for the treatment of these diseases. Furthermore, this compound can be used to study the interaction between ET-1 and other signaling pathways, such as the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS), which play a crucial role in the regulation of blood pressure and renal function.
Méthodes De Synthèse
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a solid resin support, followed by deprotection and cleavage of the peptide from the resin. The SPPS method has been used to synthesize this compound with high yield and purity.
Applications De Recherche Scientifique
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to inhibit the vasoconstrictor effects of ET-1, reduce blood pressure, and improve renal function in animal models of hypertension and renal failure. This compound has also been investigated for its potential to prevent and treat ischemic heart disease, pulmonary hypertension, and diabetic nephropathy.
Propriétés
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-23-13-9-19(10-14-23)15-16-27-26(31)28-22-12-11-20-8-5-17-29(24(20)18-22)25(30)21-6-3-2-4-7-21/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWVAVMCIJHSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

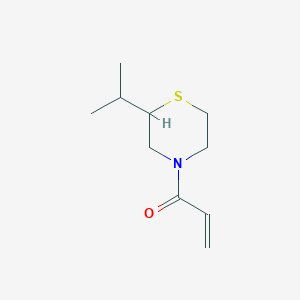
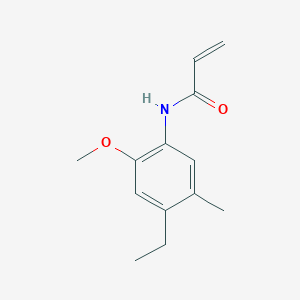

![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)
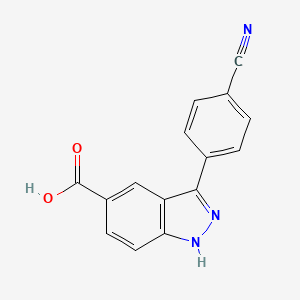
![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)

![Benzo[d]thiazol-6-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2953390.png)
![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)
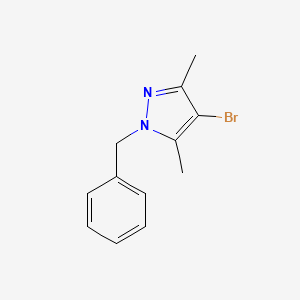


![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)
![5-Benzyl-2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2953401.png)